Fmoc-Abg-OH HCl

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

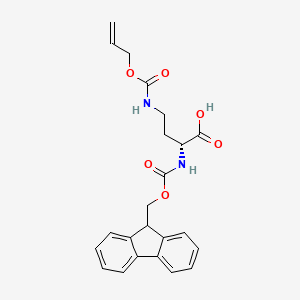

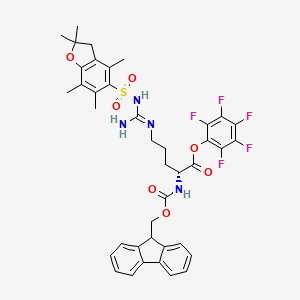

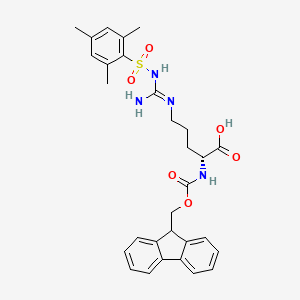

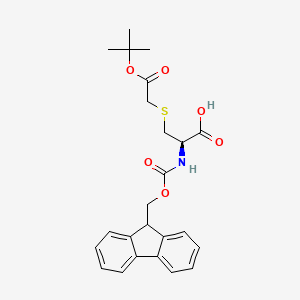

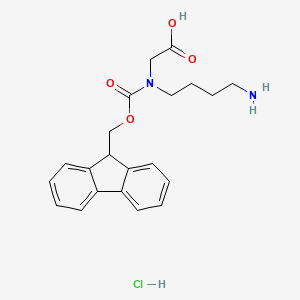

“Fmoc-Abg-OH HCl” is a chemical compound with the name N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-(4-aminobutyl)-glycine hydrochloride . It is a potential building block for the construction of peptide nucleic acids (PNAs) and for peptoid synthesis .

Synthesis Analysis

The synthesis of “this compound” involves the reaction of the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group can be introduced by reacting the amine with Fmoc-Cl .

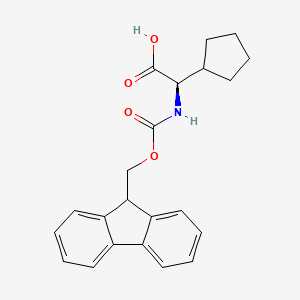

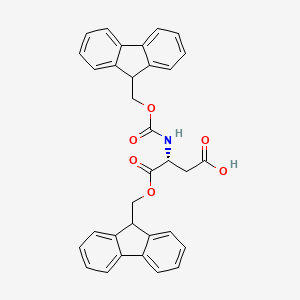

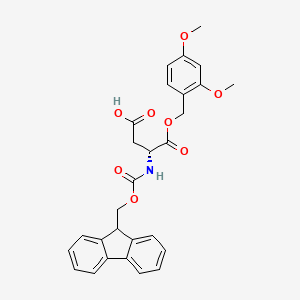

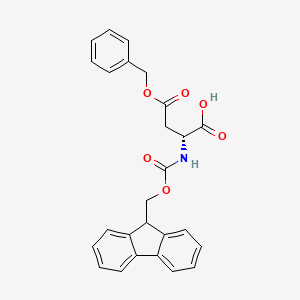

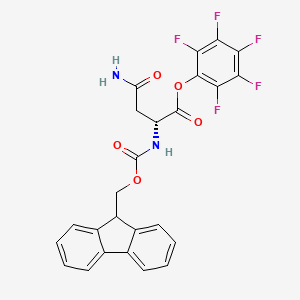

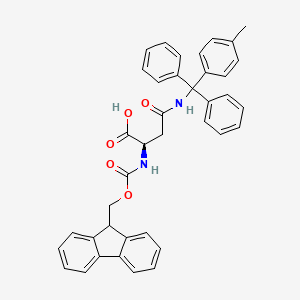

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C21H25ClN2O4 . The molecular weight is 368.44*36.45 g/mol .

Chemical Reactions Analysis

The chemical reactions involving “this compound” are complex and involve multiple steps. For instance, the Fmoc group can be removed under mildly acidic conditions using hydrogenolysis . This method is valuable for Fmoc deprotection in the synthesis of complex peptides that contain highly reactive electrophiles .

Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 368.44*36.45 g/mol . The physical and chemical properties of “this compound” can be influenced by the weight/weight ratios of the components .

Scientific Research Applications

Fmoc-Abg-OH HCl is used in a variety of scientific research applications. It is used in the production of peptides and proteins, as well as in the study of protein structure and function. It is also used in the synthesis of peptide-based drugs and as a tool in the study of enzyme-catalyzed reactions. Additionally, this compound is used in the development of new drugs, as well as in the study of the effects of drugs on the body.

Mechanism of Action

Target of Action

The primary target of the compound Fmoc-Abg-OH HCl, also known as 9-Fluorenylmethoxycarbonyl, is the amine group of amino acids . It is used as a protecting group for amines during peptide synthesis .

Mode of Action

The compound this compound acts by reacting with the amine group of an amino acid to form a carbamate . This reaction is facilitated by the highly reactive 9-fluorenylmethyl chloroformate . The chloride is the leaving group, and the reaction liberates hydrochloric acid, which is neutralized by the base .

Biochemical Pathways

The Fmoc group plays a crucial role in the chemical synthesis of peptides . It is integrated into the synthesis methods and allows for the rapid and highly efficient synthesis of peptides, including ones of significant size and complexity . The Fmoc group is base-labile, meaning it can be removed under basic conditions .

Pharmacokinetics

Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Result of Action

The result of the action of this compound is the protection of the amine group during peptide synthesis . This allows for the successful formation of peptide bonds without interference from the amine group . After the peptide synthesis is complete, the Fmoc group can be removed, revealing the original amine group .

Action Environment

The action of this compound is influenced by the environment in which it is used. For instance, the Fmoc group is sensitive to moisture and heat . Therefore, it must be handled carefully to prevent premature removal. Furthermore, the removal of the Fmoc group is performed in a solution of 20% piperidine in N,N-dimethylformamide (DMF), indicating that the solvent environment can significantly influence the efficacy of the Fmoc group’s action .

Advantages and Limitations for Lab Experiments

Fmoc-Abg-OH HCl has several advantages for lab experiments. It is relatively easy to synthesize, and it is stable and can be stored for long periods of time without degradation. Additionally, it is non-toxic and can be used in a variety of laboratory techniques, such as HPLC, spectroscopy, and mass spectrometry. The main limitation of this compound is that it can be difficult to purify, as impurities can be difficult to remove.

Future Directions

There are many potential future directions for Fmoc-Abg-OH HCl. For example, it could be used to develop new peptide-based drugs, to study the structure and function of proteins, and to study the effects of drugs on the body. Additionally, this compound could be used to study the effects of modifications on existing proteins, to develop new methods for peptide synthesis, and to develop new methods for protein purification. Finally, this compound could be used to develop new methods for the study of enzyme-catalyzed reactions.

Synthesis Methods

Fmoc-Abg-OH HCl is synthesized through the Fmoc-Abg-OH HCleta-alanine hydrochloride method, which involves the addition of Fmoc-Abg-OH HCleta-alanine hydrochloride to a solution of anhydrous hydrochloric acid. The resulting solution is then heated to a temperature of 90-95°C for 10-15 minutes. After cooling to room temperature, the product is filtered and washed with water to remove any impurities. The product is then dried, and the final product is this compound.

properties

IUPAC Name |

2-[4-aminobutyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O4.ClH/c22-11-5-6-12-23(13-20(24)25)21(26)27-14-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19;/h1-4,7-10,19H,5-6,11-14,22H2,(H,24,25);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBHKMMQEFPEQOO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N(CCCCN)CC(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.